Heptadec-7-ene
Description
Heptadec-7-ene is a 17-carbon unsaturated hydrocarbon with a double bond at the seventh position. Its molecular formula is C₁₇H₃₀, and it exists in stereoisomeric forms (E/Z configurations) depending on the substituents . Structurally, it belongs to the alkene family and serves as a precursor or intermediate in synthesizing complex organic molecules, including bioactive alkaloids and quinones. For example, derivatives like (2S,10R)-3,15-Diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]this compound (a lupin alkaloid) exhibit stereochemical complexity with four defined stereocenters, influencing their biological activity .
Properties
CAS No. |
54290-12-9 |
|---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
heptadec-7-ene |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-17H2,1-2H3 |
InChI Key |
YIGCKYYSOGYETL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadec-7-ene can be synthesized through various methods. One common synthetic route involves the dehydration of heptadecanol using a strong acid like sulfuric acid as a catalyst . Another method includes the hydrogenation of heptadec-7-yne using a palladium catalyst under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the cracking of long-chain hydrocarbons derived from petroleum. This process involves breaking down larger molecules into smaller ones using heat and pressure .
Chemical Reactions Analysis
Types of Reactions
Heptadec-7-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form heptadecanoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to heptadecane using hydrogen gas in the presence of a metal catalyst.
Substitution: This compound can undergo halogenation reactions, where halogens like chlorine or bromine are added across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Heptadecanoic acid.
Reduction: Heptadecane.
Substitution: this compound dihalides (e.g., 7,8-dichloroheptadecane).
Scientific Research Applications
Heptadec-7-ene has various applications in scientific research:
Mechanism of Action
The mechanism of action of heptadec-7-ene involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . In chemical reactions, the double bond in this compound serves as a reactive site for various transformations .
Comparison with Similar Compounds
7-Tetradecene (Tetradec-7-ene)
(E)-7-Pentadecene
Aloperine Derivatives (Lupin Alkaloids)
- Example : (2S,10R)-3,15-Diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]this compound
- Molecular Formula : C₁₅H₂₄N₂
- Molecular Weight : 232.37 g/mol
- Key Differences :
Data Table: Comparative Properties
Biological Activity
Heptadec-7-ene, a long-chain unsaturated hydrocarbon with the molecular formula C17H34, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a double bond between the 7th and 8th carbon atoms in a straight-chain structure. Its properties include:
- Molecular Weight : 238.46 g/mol
- Boiling Point : Approximately 300°C
- Solubility : Insoluble in water but soluble in organic solvents.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Antioxidant Activity :
- This compound has been shown to exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is primarily due to its ability to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
-
Anti-inflammatory Effects :
- Studies suggest that this compound may modulate inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thereby reducing inflammation in various tissues.
-
Antimicrobial Properties :
- Preliminary research indicates that this compound possesses antimicrobial activity against certain bacteria and fungi, making it a potential candidate for developing natural preservatives or therapeutic agents.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated an IC50 value of 45 μg/mL, demonstrating moderate antioxidant activity compared to standard antioxidants like BHT (IC50 = 8.78 μg/mL) .
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 45 |
| BHT | 8.78 |
Case Study 2: Anti-inflammatory Effects
In vitro studies have shown that this compound inhibits the production of TNF-alpha and IL-6 in macrophages stimulated with LPS. This suggests its potential use in managing inflammatory diseases.
Case Study 3: Antimicrobial Activity
This compound was tested against various bacterial strains, including E. coli and S. aureus. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
